molecular formula C15H23NO4S B13376980 N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine

Katalognummer: B13376980
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: DQTZCCVUEHEVIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is a compound with a complex structure that includes a sulfonyl group attached to a beta-alanine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine typically involves the reaction of 5-tert-butyl-2,3-dimethylbenzenesulfonyl chloride with beta-alanine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine is unique due to the presence of both the sulfonyl and beta-alanine groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C15H23NO4S

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C15H23NO4S/c1-10-8-12(15(3,4)5)9-13(11(10)2)21(19,20)16-7-6-14(17)18/h8-9,16H,6-7H2,1-5H3,(H,17,18)

InChI-Schlüssel

DQTZCCVUEHEVIV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCCC(=O)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.